molecular formula C12H6F4S2 B1658403 Disulfide, bis(3,4-difluorophenyl) CAS No. 60811-25-8

Disulfide, bis(3,4-difluorophenyl)

Cat. No.: B1658403
CAS No.: 60811-25-8
M. Wt: 290.3 g/mol
InChI Key: KLAQFQGAEHUKGF-UHFFFAOYSA-N
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Description

Disulfide, bis(3,4-difluorophenyl): is an organic compound with the molecular formula C12H6F4S2 It is characterized by the presence of two 3,4-difluorophenyl groups connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disulfide, bis(3,4-difluorophenyl) typically involves the oxidation of thiols. One common method is the oxidative coupling of 3,4-difluorothiophenol using oxidizing agents such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under mild conditions to yield the desired disulfide compound .

Industrial Production Methods: Industrial production of disulfide, bis(3,4-difluorophenyl) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Disulfide, bis(3,4-difluorophenyl) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of disulfide, bis(3,4-difluorophenyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that stabilize the protein’s tertiary and quaternary structures .

Comparison with Similar Compounds

Uniqueness: Disulfide, bis(3,4-difluorophenyl) is unique due to the presence of fluorine atoms at both the 3 and 4 positions on the aromatic rings. This substitution pattern can influence the compound’s reactivity and interactions compared to other disulfide compounds with different substituents .

Properties

IUPAC Name

4-[(3,4-difluorophenyl)disulfanyl]-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4S2/c13-9-3-1-7(5-11(9)15)17-18-8-2-4-10(14)12(16)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAQFQGAEHUKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20483477
Record name Disulfide, bis(3,4-difluorophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60811-25-8
Record name Bis(3,4-difluorophenyl) disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60811-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disulfide, bis(3,4-difluorophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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